molecular formula C8H14O2 B591062 2,2-Dimethyloxane-3-carbaldehyde CAS No. 127441-14-9

2,2-Dimethyloxane-3-carbaldehyde

Cat. No.: B591062
CAS No.: 127441-14-9
M. Wt: 142.198
InChI Key: UXLOICYSUUPOLQ-UHFFFAOYSA-N
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Description

2,2-Dimethyloxane-3-carbaldehyde is a six-membered oxygen-containing heterocyclic compound with a carbaldehyde functional group at position 3 and two methyl groups at position 2 of the oxane (tetrahydropyran) ring. Its molecular formula is C₇H₁₂O₂ (molecular weight: 128.17 g/mol). The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde group and sterically hindered dimethyl-substituted ring .

Properties

IUPAC Name

2,2-dimethyloxane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)7(6-9)4-3-5-10-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOICYSUUPOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127441-14-9
Record name 2,2-dimethyloxane-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with an oxidizing agent to form the desired aldehyde. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization and oxidation processes.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyloxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2,2-Dimethyloxane-3-carboxylic acid.

    Reduction: 2,2-Dimethyloxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyloxane-3-carbaldehyde has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Medicine: Research has shown its potential in drug development, particularly for its antibacterial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyloxane-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the alteration of protein structure, thereby affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 2,2-dimethyloxane-3-carbaldehyde and other carbaldehyde-containing heterocycles are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison with key analogs:

Structural Analogs in Heterocyclic Carbaldehydes

Compound Name Molecular Formula Substituents Key Features Applications Reference
This compound C₇H₁₂O₂ 2,2-dimethyl oxane ring Saturated six-membered ring; steric hindrance enhances stability Drug intermediates, chiral synthesis
2,6-Dichloropyridine-4-carbaldehyde C₆H₃Cl₂NO 2,6-dichloro pyridine ring Aromatic ring with electron-withdrawing Cl groups; high electrophilicity Ligand synthesis, catalysis
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde C₅H₈O₃ 2,2-dimethyl dioxolane ring Five-membered ring with two oxygen atoms; higher ring strain Flavoring agents, polymer precursors
2-Methylquinoline-3-carbaldehyde C₁₁H₉NO 2-methyl quinoline ring Aromatic N-heterocycle; conjugated system enhances aldehyde reactivity Antimalarial drug synthesis

Electronic and Steric Effects

  • Electrophilicity: The aldehyde group in this compound is less electrophilic compared to pyridine- or quinoline-based carbaldehydes (e.g., 2,6-dichloropyridine-4-carbaldehyde) due to the absence of electron-withdrawing substituents. However, the saturated oxane ring reduces resonance stabilization, making the aldehyde moderately reactive .
  • Steric Hindrance: The 2,2-dimethyl groups in the oxane ring create significant steric hindrance, limiting nucleophilic attack at the adjacent positions. This contrasts with planar aromatic analogs like 2-methylquinoline-3-carbaldehyde, where steric effects are minimal .

Stability and Reactivity

  • Thermal Stability : The saturated oxane ring in this compound provides superior thermal stability compared to strained dioxolane analogs (e.g., 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde), which are prone to ring-opening under heat .
  • Oxidative Resistance : Unlike benzofuran-3-carbaldehydes (e.g., 2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde), the oxane derivative lacks conjugated double bonds, reducing susceptibility to oxidation .

Biological Activity

2,2-Dimethyloxane-3-carbaldehyde, with the molecular formula C7H12O2, is an organic compound notable for its unique structure featuring a dimethyl substitution at the 2-position and an aldehyde functional group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be depicted as follows:

  • Molecular Formula : C7H12O2
  • Functional Groups : Aldehyde group (-CHO) and oxane ring.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. Key reactions include:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : It can be reduced to form alcohol derivatives.
  • Substitution Reactions : The aldehyde can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

These reactions enable the compound to interact with biological systems effectively, influencing metabolic pathways and enzyme activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial properties. A study showed that it inhibits the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic processes. The compound's mechanism involves binding to bacterial enzymes critical for cell wall formation.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate signaling pathways related to cell survival and proliferation positions it as a potential candidate for cancer therapy.

Enzyme Inhibition

The compound has been utilized as a probe in enzyme-catalyzed reactions, particularly in studies focusing on metabolic pathways. Its structural characteristics allow it to act as an effective inhibitor for specific enzymes involved in metabolic processes.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntibacterialInhibition of cell wall synthesisBenchChem
AnticancerInduction of apoptosisPMC
Enzyme inhibitionCompetitive inhibitionBenchChem

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.